2-Amino-5-benzoyl-4-(4-methoxyphenyl)-4,5-dihydrothiophene-3-carbonitrile
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Overview
Description
2-Amino-5-benzoyl-4-(4-methoxyphenyl)-4,5-dihydrothiophene-3-carbonitrile is a complex organic compound that belongs to the class of dihydrothiophenes This compound is characterized by the presence of an amino group, a benzoyl group, a methoxyphenyl group, and a carbonitrile group attached to a dihydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-benzoyl-4-(4-methoxyphenyl)-4,5-dihydrothiophene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-methoxyphenyl)-4,5-dihydrothiophene-3-carbonitrile. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzoyl-4-(4-methoxyphenyl)-4,5-dihydrothiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-5-benzoyl-4-(4-methoxyphenyl)-4,5-dihydrothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzoyl-4-(4-methoxyphenyl)-4,5-dihydrothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-benzoyl-4-phenylthiazole
- 2-Amino-5-benzoyl-4-(2-furyl)thiazole
Comparison
Compared to similar compounds, 2-Amino-5-benzoyl-4-(4-methoxyphenyl)-4,5-dihydrothiophene-3-carbonitrile is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacological profiles and applications .
Properties
Molecular Formula |
C19H16N2O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2R,3R)-5-amino-2-benzoyl-3-(4-methoxyphenyl)-2,3-dihydrothiophene-4-carbonitrile |
InChI |
InChI=1S/C19H16N2O2S/c1-23-14-9-7-12(8-10-14)16-15(11-20)19(21)24-18(16)17(22)13-5-3-2-4-6-13/h2-10,16,18H,21H2,1H3/t16-,18-/m1/s1 |
InChI Key |
FTDZHPJQSQTBIO-SJLPKXTDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](SC(=C2C#N)N)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(SC(=C2C#N)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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